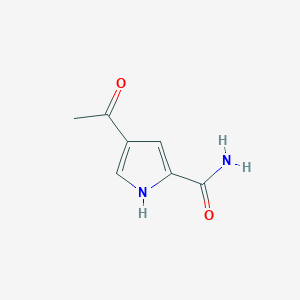
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:
Ethyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains a chlorine atom, which can influence its electronic properties and reactivity.
Ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: The presence of a methyl group can affect its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C11H10N4O4 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-12-9(13-14-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14) |
Clé InChI |
KBWKBGADAMWELV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


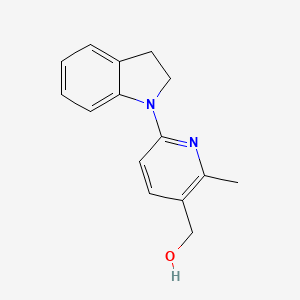

![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)




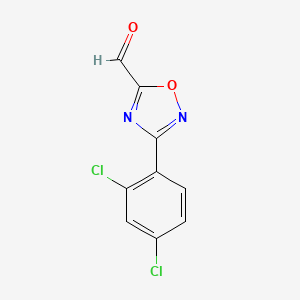
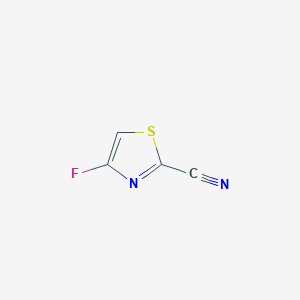
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)
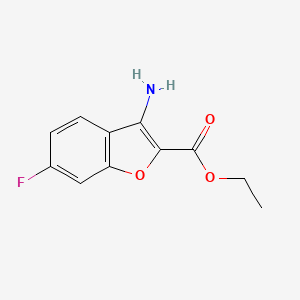

![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)
